![molecular formula C11H8O4 B184794 8-methyl-4-oxo-4H-chromene-2-carboxylic acid CAS No. 38243-78-6](/img/structure/B184794.png)
8-methyl-4-oxo-4H-chromene-2-carboxylic acid
Overview
Description
8-Methyl-4-oxo-4H-chromene-2-carboxylic acid is a chemical compound with the molecular formula C11H8O4 . It has a molecular weight of 204.18 . The compound is solid in physical form and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for 8-methyl-4-oxo-4H-chromene-2-carboxylic acid is 1S/C11H8O4/c1-6-3-2-4-7-8(12)5-9(11(13)14)15-10(6)7/h2-5H,1H3,(H,13,14) . This code provides a specific description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical And Chemical Properties Analysis
8-Methyl-4-oxo-4H-chromene-2-carboxylic acid is a solid compound . It has a molecular weight of 204.18 and a molecular formula of C11H8O4 . The compound is typically stored at room temperature .Scientific Research Applications
Synthesis of Chromone Derivatives
This compound is used in the synthesis of chromone derivatives, which are important in various chemical reactions and have potential pharmaceutical applications .
Anti-HIV Integrase Evaluation
Some derivatives of this compound have been screened for their potential inhibitory activity against HIV integrase, which is crucial for the replication of HIV .
Antioxidant Activities
Derivatives of this compound have been synthesized and evaluated for their antioxidant activities, which are important for protecting cells from oxidative stress .
Drug Synthesis
The compound has been used in drug synthesis, particularly in the formation of flavone-3-carboxylate derivatives through alcohol-mediated synthesis .
Biological Studies
It has been used as a scaffold for biological studies due to its versatile structure that allows for various substitutions and modifications .
Chemical Research
The compound has been involved in unusual chemoselective CH2–CH2 tethered bis-chromones synthesis through titanium-induced McMurry coupling .
Safety and Hazards
Future Directions
The future directions for the study and application of 8-methyl-4-oxo-4H-chromene-2-carboxylic acid are not explicitly mentioned in the available resources. Given the interest in chromene compounds in various fields of research , it’s possible that future studies could explore the synthesis, properties, and potential applications of this compound in more detail.
Mechanism of Action
Target of Action
The primary targets of 8-methyl-4-oxo-4H-chromene-2-carboxylic acid are currently unknown. This compound is a derivative of chromene, a class of compounds known for their diverse biological activities . .
Mode of Action
Chromene derivatives are known to interact with various biological targets, leading to changes in cellular processes . .
Biochemical Pathways
Given the diverse biological activities of chromene derivatives, it is likely that multiple pathways could be affected
Result of Action
As a chromene derivative, it may share some of the biological activities associated with this class of compounds, such as anti-inflammatory, antioxidant, and anticancer effects . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 8-methyl-4-oxo-4H-chromene-2-carboxylic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with biological targets. For instance, the compound is recommended to be stored at room temperature , suggesting that extreme temperatures could affect its stability.
properties
IUPAC Name |
8-methyl-4-oxochromene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-6-3-2-4-7-8(12)5-9(11(13)14)15-10(6)7/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSGLTSKIQNWBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357219 | |
Record name | 8-methyl-4-oxo-4H-chromene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-4-oxo-4H-chromene-2-carboxylic acid | |
CAS RN |
38243-78-6 | |
Record name | 8-methyl-4-oxo-4H-chromene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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